Aspartyl phosphate

Catalog No.
S1926649
CAS No.
22138-53-0
M.F
C4H8NO7P
M. Wt
213.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspartyl phosphate

CAS Number

22138-53-0

Product Name

Aspartyl phosphate

IUPAC Name

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid

Molecular Formula

C4H8NO7P

Molecular Weight

213.08 g/mol

InChI

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1

InChI Key

IXZNKTPIYKDIGG-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)OP(=O)(O)O

Synonyms

aspartyl phosphate, beta-aspartyl phosphate

Canonical SMILES

C(C(C(=O)O)N)C(=O)OP(=O)(O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O

Description

4-phospho-L-aspartic acid is the 4-phospho derivative of L-aspartic acid. It has a role as an Escherichia coli metabolite. It is an aminoacyl phosphate, a L-aspartic acid derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a 4-phosphonato-L-aspartic acid(2-) and a 4-phospho-L-aspartate.
L-Aspartyl-4-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aspartyl phosphate is a natural product found in Euglena gracilis with data available.
4-Phospho-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Aspartyl phosphate, specifically L-Aspartyl-4-phosphate, is an organic compound that belongs to the class of amino acids and their derivatives. It is characterized by the chemical formula C4H8NO7P\text{C}_4\text{H}_8\text{N}\text{O}_7\text{P} and has a systematic IUPAC name of 2-amino-4-oxo-4-(phosphonooxy)butanoic acid. This compound plays a crucial role in various biosynthetic pathways, particularly in the synthesis of lysine and homoserine. It is produced through the phosphorylation of L-aspartate in the presence of adenosine triphosphate, catalyzed by aspartate kinase, resulting in the formation of L-aspartyl-4-phosphate and adenosine diphosphate as a byproduct .

  • Formation from L-Aspartate:
    L Aspartate+Adenosine TriphosphateL Aspartyl 4 phosphate+Adenosine Diphosphate\text{L Aspartate}+\text{Adenosine Triphosphate}\rightarrow \text{L Aspartyl 4 phosphate}+\text{Adenosine Diphosphate}
    This reaction is catalyzed by aspartate kinase .
  • Reduction to L-Aspartate-semialdehyde:
    L Aspartyl 4 phosphate+NADPHPhosphate+L Aspartate semialdehyde+NADP+\text{L Aspartyl 4 phosphate}+\text{NADPH}\rightarrow \text{Phosphate}+\text{L Aspartate semialdehyde}+\text{NADP}^+
    This reaction is facilitated by aspartate-semialdehyde dehydrogenase .

These reactions highlight the compound's role in amino acid metabolism and energy transfer.

L-Aspartyl-4-phosphate is vital for cellular metabolism, particularly in plants and microorganisms. It is involved in:

  • Lysine Biosynthesis: Essential for the production of lysine, an important amino acid for protein synthesis.
  • Homoserine Biosynthesis: Serves as a precursor in the metabolic pathway leading to homoserine, which is crucial for synthesizing other amino acids such as threonine and methionine.

The compound's biological activity underscores its importance in both plant physiology and microbial metabolism .

The synthesis of L-Aspartyl-4-phosphate can be achieved through various methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic reaction between L-aspartate and adenosine triphosphate, catalyzed by aspartate kinase. This method is favored due to its specificity and efficiency.
  • Chemical Synthesis: While less common, chemical approaches can also be employed, typically involving phosphorylation reactions under controlled conditions to yield L-aspartyl-4-phosphate from L-aspartate.

These methods highlight the compound's accessibility for research and industrial applications .

L-Aspartyl-4-phosphate has several applications:

  • Biochemical Research: Used as a substrate or intermediate in studies related to amino acid metabolism.
  • Agriculture: Investigated for its potential role in enhancing plant growth and development due to its involvement in essential biosynthetic pathways.
  • Food Industry: Found naturally in various foods such as mushrooms and berries, it may contribute to nutritional profiles.

These applications reflect its significance across multiple fields, including biochemistry, agriculture, and nutrition .

Research has demonstrated that L-aspartyl phosphate interacts with various biomolecules:

  • Enzyme Interactions: Studies have shown that it can form complexes with enzyme active sites, influencing enzymatic activity. For example, interactions with Ca²⁺-ATPase have been documented, where aspartyl phosphate plays a role in calcium transport mechanisms .
  • Phosphorylation Dynamics: The compound has been implicated in phosphorylation processes within cells, affecting signal transduction pathways and metabolic regulation .

These interaction studies are crucial for understanding its biochemical roles and potential therapeutic applications.

Several compounds share structural similarities with L-aspartyl phosphate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
L-Aspartic AcidC₄H₇N₁O₄Precursor to L-aspartyl phosphate; essential amino acid.
Phospho-L-serineC₃H₈N₁O₅PInvolved in signaling pathways; similar phosphorylation status.
N-phosphoryl-L-aspartic acidC₄H₈N₂O₅PA derivative that plays roles in metabolic pathways.

Uniqueness of L-Aspartyl Phosphate

L-aspartyl phosphate is unique due to its specific involvement in both lysine and homoserine biosynthesis pathways, distinguishing it from other similar compounds that may only participate in one pathway or serve different functions entirely. Its dual role enhances its importance in metabolic networks compared to other phosphoamino acids .

Physical Description

Solid

XLogP3

-5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

213.00383859 g/mol

Monoisotopic Mass

213.00383859 g/mol

Heavy Atom Count

13

Sequence

X

Wikipedia

4-phospho-L-aspartate
Phosphoaspartate

Dates

Modify: 2024-02-18

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